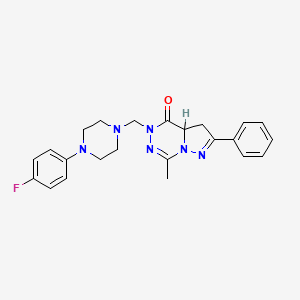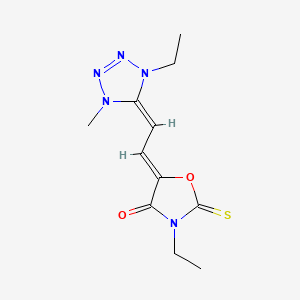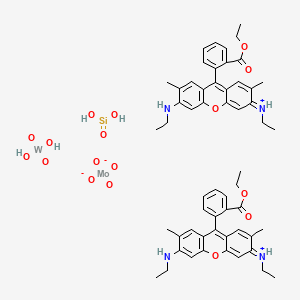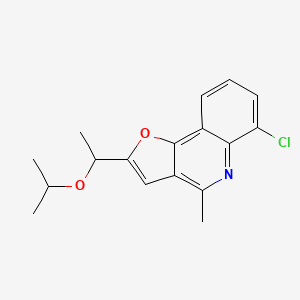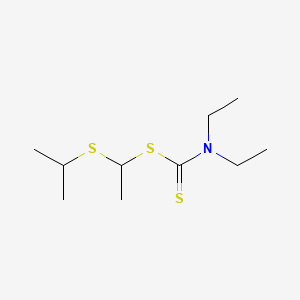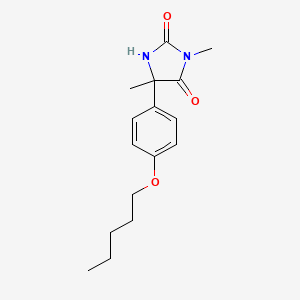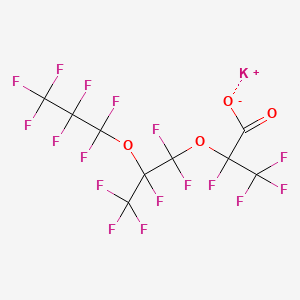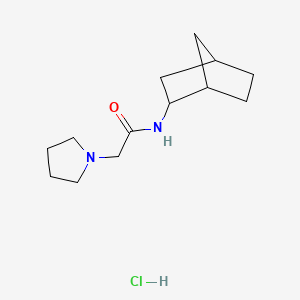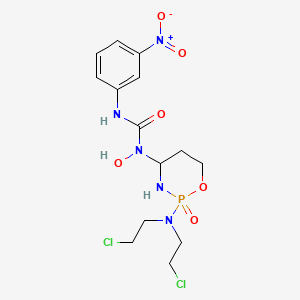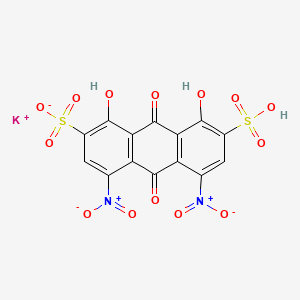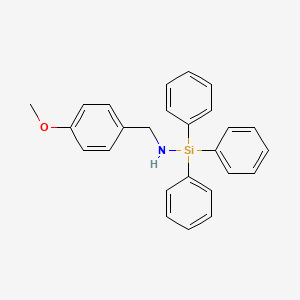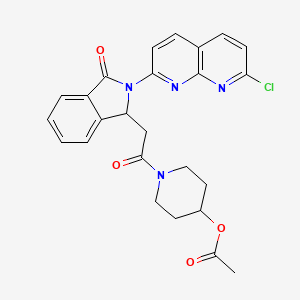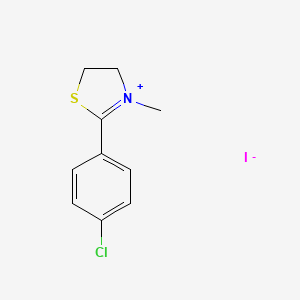
4,5-Dihydro-2-(4-chlorophenyl)-3-methylthiazolium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dihydro-2-(4-chlorophenyl)-3-methylthiazolium iodide is a thiazole derivative with a unique structure that includes a chlorophenyl group and a methylthiazolium iodide moiety. Thiazole derivatives are known for their diverse biological activities and are found in various natural products, including vitamin B1 (thiamine) and penicillin
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-2-(4-chlorophenyl)-3-methylthiazolium iodide typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized in the presence of iodine to yield the desired thiazolium iodide compound . The reaction conditions often include the use of ethanol as a solvent and heating under reflux.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydro-2-(4-chlorophenyl)-3-methylthiazolium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolium ring to a dihydrothiazole derivative.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazolium compounds .
Scientific Research Applications
4,5-Dihydro-2-(4-chlorophenyl)-3-methylthiazolium iodide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Industry: It is used in the development of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 4,5-Dihydro-2-(4-chlorophenyl)-3-methylthiazolium iodide involves its interaction with various molecular targets. The compound can inhibit enzymes such as poly (ADP-ribose) polymerase-1 and bacterial DNA gyrase B, leading to its antimicrobial and anticancer activities . The thiazole ring’s ability to interact with biological macromolecules is crucial for its biological effects.
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydrothiazole derivatives: These compounds share a similar thiazole ring structure but may have different substituents.
Thiazolium salts: Compounds with similar thiazolium iodide moieties but different aryl or alkyl groups.
Chlorophenyl derivatives: Compounds with a chlorophenyl group but different heterocyclic rings.
Uniqueness
4,5-Dihydro-2-(4-chlorophenyl)-3-methylthiazolium iodide is unique due to its specific combination of a chlorophenyl group and a thiazolium iodide moiety.
Properties
CAS No. |
96159-99-8 |
|---|---|
Molecular Formula |
C10H11ClINS |
Molecular Weight |
339.62 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-3-methyl-4,5-dihydro-1,3-thiazol-3-ium;iodide |
InChI |
InChI=1S/C10H11ClNS.HI/c1-12-6-7-13-10(12)8-2-4-9(11)5-3-8;/h2-5H,6-7H2,1H3;1H/q+1;/p-1 |
InChI Key |
ASFGBYAOJONEMW-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=C(SCC1)C2=CC=C(C=C2)Cl.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


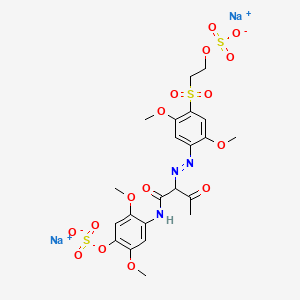
![1-Benzyl-4,5-dihydro-1-[2-[(1-oxotetradecyl)amino]ethyl]-2-tridecyl-1H-imidazolium chloride](/img/structure/B12718200.png)
